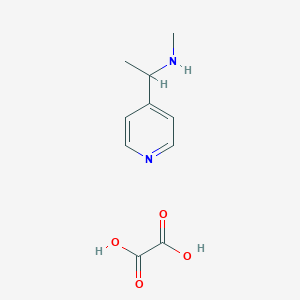

N-Methyl-1-(4-pyridinyl)ethanamine oxalate; 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Methyl-1-(4-pyridinyl)ethanamine oxalate is a chemical compound with the molecular formula C8H12N2.C2H2O4 . It is a solid substance and has a molecular weight of 226.23 . The compound is stored at room temperature .

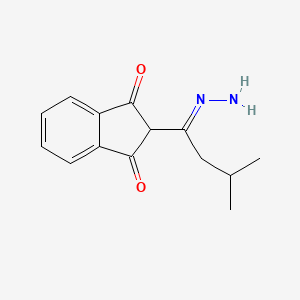

Molecular Structure Analysis

The molecular structure of N-Methyl-1-(4-pyridinyl)ethanamine oxalate consists of a pyridine ring attached to an ethanamine group that is substituted with a methyl group . The InChI code for this compound is 1S/C8H12N2.C2H2O4/c1-7(9-2)8-3-5-10-6-4-8;3-1(4)2(5)6/h3-7,9H,1-2H3;(H,3,4)(H,5,6) .Physical and Chemical Properties Analysis

N-Methyl-1-(4-pyridinyl)ethanamine oxalate is a solid substance . It has a molecular weight of 226.23 and is stored at room temperature .Applications De Recherche Scientifique

Coordination Chemistry and Catalysis

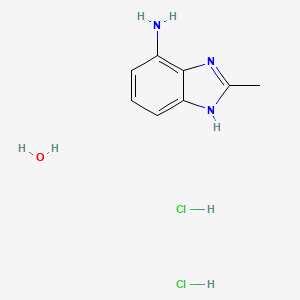

Copper(II) Complexes

Research demonstrates the synthesis and characterization of copper(II) complexes using ligands similar to N-Methyl-1-(4-pyridinyl)ethanamine, highlighting their potential in DNA binding, nuclease activity, and cytotoxicity against cancer cell lines. These complexes exhibit significant DNA cleavage activity, offering insights into their application in biomedical research, particularly in the development of anticancer therapeutics (Kumar et al., 2012).

Nickel(II) Complexes

Another study explores the synthesis of nickel(II) complexes chelated by (amino)pyridine ligands, including those structurally related to N-Methyl-1-(4-pyridinyl)ethanamine, for ethylene oligomerization. These complexes were shown to catalyze the formation of ethylene dimers, trimers, and tetramers, underscoring their potential in polymer production and industrial applications (Nyamato et al., 2016).

Molecular Design and Material Science

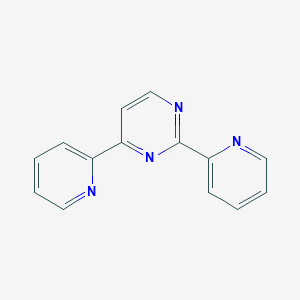

Metal-Organic Coordination Polymers

The synthesis of two-dimensional metal-organic coordination polymers using oxalato and dipyridyl spacers, akin to the structural framework of N-Methyl-1-(4-pyridinyl)ethanamine, has been reported. These compounds, with their rectangular grid-type networks, show promise in the design of new materials with potential applications in catalysis, magnetic storage, and electronic devices (García-Couceiro et al., 2006).

Catalytic Applications

The catalytic properties of palladium(II) complexes formed with (pyridyl)imine ligands, closely related to N-Methyl-1-(4-pyridinyl)ethanamine, have been explored in the methoxycarbonylation of olefins. These studies indicate the potential of such complexes in synthetic organic chemistry, offering a pathway to produce esters from olefins efficiently (Zulu et al., 2020).

Safety and Hazards

The safety information for N-Methyl-1-(4-pyridinyl)ethanamine oxalate indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Propriétés

IUPAC Name |

N-methyl-1-pyridin-4-ylethanamine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.C2H2O4/c1-7(9-2)8-3-5-10-6-4-8;3-1(4)2(5)6/h3-7,9H,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIUNHSNIKKXKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)NC.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1559064-06-0 |

Source

|

| Record name | 4-Pyridinemethanamine, N,α-dimethyl-, ethanedioate (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1559064-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95%](/img/structure/B6351792.png)

![tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate; 95%](/img/structure/B6351812.png)

![[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate hydrate](/img/structure/B6351851.png)